molecular formula C23H24O5 B11431757 Ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11431757
M. Wt: 380.4 g/mol
InChI Key: SYFFGYBUWSTJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by the presence of two methoxyphenyl groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-cyclohexen-1-one.

    Esterification: The intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as hydrobromic acid to form corresponding bromo derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrobromic acid in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of bromo derivatives.

Scientific Research Applications

Ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-methoxyphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Methyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Propyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both 3-methoxyphenyl and 4-methoxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H24O5/c1-4-28-23(25)22-20(16-6-5-7-19(12-16)27-3)13-17(14-21(22)24)15-8-10-18(26-2)11-9-15/h5-12,14,20,22H,4,13H2,1-3H3

InChI Key

SYFFGYBUWSTJFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.